molecular formula C10H12BNO3 B1421065 3-Cyano-4-isopropoxyphenylboronic acid CAS No. 1009303-59-6

3-Cyano-4-isopropoxyphenylboronic acid

Cat. No.: B1421065
CAS No.: 1009303-59-6
M. Wt: 205.02 g/mol
InChI Key: ZMFIWVJZUSQMBE-UHFFFAOYSA-N
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Description

3-Cyano-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C10H12BNO3. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group and an isopropoxy group attached to the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

The synthesis of 3-Cyano-4-isopropoxyphenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often utilize advanced techniques like acoustic dispensing technology to create large libraries of boronic acid derivatives efficiently .

Chemical Reactions Analysis

3-Cyano-4-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), copper catalysts (e.g., Cu(OAc)2), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The major products formed depend on the specific reaction and the reactants used.

Mechanism of Action

The mechanism of action of 3-Cyano-4-isopropoxyphenylboronic acid in catalytic reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium or copper catalyst. This process facilitates the transfer of the organic group from boron to the metal, enabling subsequent coupling with other reactants . In biological systems, the compound can form reversible covalent bonds with enzyme active sites, inhibiting their activity and modulating biochemical pathways .

Comparison with Similar Compounds

3-Cyano-4-isopropoxyphenylboronic acid can be compared with other phenylboronic acid derivatives, such as:

The presence of the cyano group in this compound imparts unique electronic properties, enhancing its reactivity in certain chemical reactions and expanding its range of applications.

Properties

IUPAC Name

(3-cyano-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-5,7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFIWVJZUSQMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677811
Record name {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009303-59-6
Record name {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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